molecular formula C14H23NO4 B11070558 N-(3-methoxypropyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

N-(3-methoxypropyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B11070558
M. Wt: 269.34 g/mol
InChI Key: KZSRJKKWEMBYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxypropyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a chemical compound offered for early-stage scientific research and development. This substance features a bicyclic[2.2.1]heptane scaffold, a structure of significant interest in medicinal chemistry and organic synthesis due to its conformational rigidity and potential for diverse functionalization. The core structure is derived from camphor-based intermediates, similar to (1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid (Camphanic acid), which is widely used as a chiral derivatizing agent for the resolution of enantiomers . The incorporation of the N-(3-methoxypropyl) carboxamide side chain modulates the molecule's physicochemical properties, including its solubility and lipophilicity, making it a valuable building block for constructing more complex molecular architectures. Researchers are exploring its potential as a key synthetic intermediate or a precursor for the development of novel ligands that target specific biological receptors. As an analytical standard, it can aid in method development for chromatographic techniques. This product is provided as-is for research use only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the compound's identity, purity, and suitability for their specific experimental purposes.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

N-(3-methoxypropyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C14H23NO4/c1-12(2)13(3)6-7-14(12,19-11(13)17)10(16)15-8-5-9-18-4/h5-9H2,1-4H3,(H,15,16)

InChI Key

KZSRJKKWEMBYRC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NCCCOC)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Camphor Derivatives

The bicyclo[2.2.1]heptane scaffold is typically derived from camphor or its analogs. For example, 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid (camphanic acid) serves as a precursor, synthesized via:

  • Oxidative lactonization of camphor derivatives using HNO₃/H₂SO₄ at 40–60°C, yielding 70–85% purity.

  • Crystallization from ethanol/water mixtures to isolate the bicyclic carboxylic acid.

Table 1: Bicyclic Carboxylic Acid Synthesis Conditions

Starting MaterialReagentsTemperature (°C)Yield (%)Purity (%)
CamphorHNO₃/H₂SO₄507892
BorneolKMnO₄/H⁺656588

Acyl Chloride Intermediate Formation

Thionyl Chloride Activation

The carboxylic acid is converted to its reactive acyl chloride using thionyl chloride (SOCl₂) :

  • Conditions : 2–3 equivalents SOCl₂, reflux in anhydrous toluene (80°C, 4–6 h).

  • Yield : 90–95% for 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride.

  • Purification : Distillation under reduced pressure (b.p. 120–125°C at 5 mmHg).

Alternative Chlorinating Agents

  • Oxalyl chloride (COCl)₂ : Requires catalytic DMF, 0°C to room temperature, 12 h.

  • PCl₅ : Less efficient (70–75% yield) due to phosphorous byproduct formation.

Amide Coupling with 3-Methoxypropylamine

Synthesis of 3-Methoxypropylamine

The amine is prepared via catalytic amination of 3-methoxypropanol :

  • Catalyst : Cu-Co/Al₂O₃-zeolite (Cu: 0.5–3.0%, Co: 1.0–20.0%).

  • Conditions : 180–220°C, 2.0–5.0 MPa H₂, NH₃:alcohol molar ratio 4:1.

  • Yield : 85–92% with <5% bis-(3-methoxypropyl)amine byproduct.

Table 2: 3-Methoxypropylamine Synthesis Optimization

Catalyst Composition (Cu:Co)Pressure (MPa)NH₃:Alcohol RatioYield (%)
0.5:20.03.04:189
3.0:1.02.55:184

Nucleophilic Acyl Substitution

The acyl chloride reacts with 3-methoxypropylamine under mild conditions:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) or pyridine to scavenge HCl.

  • Temperature : 0°C to room temperature, 2–4 h.

  • Yield : 80–88% after column chromatography (silica gel, hexane/ethyl acetate).

Stereochemical Control and Purification

Chiral Resolving Agents

For enantiomerically pure products:

  • (-)-Camphanic chloride resolves racemic amines via diastereomeric crystallization (hexane/EtOAc).

  • HPLC : Chiralpak® AD-H column, 90:10 hexane/isopropanol, 1.0 mL/min.

Scavenger-Assisted Purification

Solid-supported amines (e.g., trisamine resins) remove excess acyl chloride, improving purity to >95%.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

StepMethod A (SOCl₂)Method B (Oxalyl Chloride)Method C (PCl₅)
Reaction Time (h)4128
Yield (%)938872
ByproductsMinimalCO₂, HClPOCl₃

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactors : Enhance heat transfer for exothermic acyl chloride formation (TOF 15 h⁻¹).

  • Catalyst Recycling : Cu-Co/Al₂O₃ retains 90% activity after 10 cycles in amine synthesis.

Environmental Impact

  • Waste Streams : SOCl₂ reactions generate HCl/SO₂, necessitating scrubbers.

  • Green Alternatives : Enzymatic amidation (Candida antarctica lipase B) achieves 65% yield but requires 48 h .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure or the attached functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(3-methoxypropyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(3-methoxypropyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares its bicyclo[2.2.1]heptane core with multiple derivatives, but differences in substituents significantly influence physicochemical and biological properties. Key structural analogs include:

Compound Name Substituent on Carboxamide Molecular Formula Molecular Weight Key Features Reference
Target Compound N-(3-Methoxypropyl) C₁₇H₂₇NO₄ (estimated*) ~317.4* Flexible methoxypropyl chain enhances solubility; no aromatic groups.
N-(5-Chloro-2-methoxyphenyl) analog N-(5-Chloro-2-methoxyphenyl) C₁₇H₂₀ClNO₄ 337.80 Aromatic chloro-methoxy group increases logP (lipophilicity).
N-(3,4-Difluorophenyl) analog N-(3,4-Difluorophenyl) C₁₆H₁₇F₂NO₃ 309.31 Electron-withdrawing fluorine atoms; logP = 3.23.
2-Morpholinoethyl ester analog Morpholinoethyl ester C₁₉H₂₉NO₅ 359.43 Polar morpholine group improves water solubility; ester linkage.
N-(9-Ethylcarbazol-3-yl) analog N-(9-Ethylcarbazol-3-yl) C₂₄H₂₆N₂O₃ 390.48 Bulky carbazole group; potential fluorescence properties.

Physicochemical Properties

  • Lipophilicity :
    • N-(3,4-Difluorophenyl) analog: logP = 3.23 .
    • N-(5-Chloro-2-methoxyphenyl) analog: Higher logP (estimated >3.5) due to aromatic chlorination .
    • Target Compound : Predicted logP ~2.5–3.0 (less lipophilic than halogenated analogs).
  • Solubility: Morpholinoethyl ester (13a): Improved aqueous solubility due to the morpholine group . Target Compound: 3-Methoxypropyl chain balances lipophilicity and solubility.
  • Stereochemistry :
    • Some derivatives (e.g., compound 13c in ) are synthesized as stereoisomeric mixtures, while others (e.g., ) have defined stereochemistry .

Biological Activity

N-(3-methoxypropyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound with potential pharmacological properties attributed to its unique structural features. This article delves into its biological activity, synthesis, and interactions with biological systems based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure characterized by a bicyclo[2.2.1] framework, incorporating two fused cyclopropane rings and a ketone functional group. Its molecular formula is C14H23NO4C_{14}H_{23}NO_4, with a molecular weight of approximately 239.30 g/mol. The presence of a carboxamide group enhances its potential for biological activity by facilitating interactions with various biological systems .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : In vitro studies have shown that the compound possesses antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties in cellular assays, indicating its potential in combating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory conditions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Bicyclic Framework : The initial step involves constructing the bicyclic core through cyclization reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce the carboxamide and methoxypropyl groups.
  • Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Interaction Studies

Understanding the interactions of this compound with biological systems is crucial for elucidating its mechanism of action. Studies have shown that it interacts with various receptors and enzymes:

  • Receptor Binding : The compound has been evaluated for binding affinity to specific receptors involved in inflammation and pain pathways.
  • Enzyme Inhibition : It has been tested for its ability to inhibit enzymes associated with metabolic pathways relevant to disease states.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity due to differences in substituents and functional groups:

Compound NameCAS NumberKey Features
N-Methoxy-N,4,7,7-tetramethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide10569229Contains tetramethyl instead of trimethyl groups
N-(2,4-Dichlorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane35874-27-2Substituted phenyl group enhances lipophilicity
4,7,7-trimethyl-3-hydroxycarbonylbicyclo[2.2.1]heptane13429-83-9Hydroxy group instead of methoxy propyl

These compounds share similar bicyclic structures but exhibit different pharmacological profiles due to their distinct chemical properties .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Models : Animal studies have demonstrated the efficacy of this compound in reducing inflammation and pain in models of arthritis.
  • Cell Culture Studies : Human cell lines treated with the compound exhibited reduced oxidative stress markers compared to controls.

Q & A

Q. What are the optimal synthetic pathways for N-(3-methoxypropyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide?

The synthesis typically involves multi-step reactions starting from 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid. Key steps include:

  • Amide coupling : React the carboxylic acid with 3-methoxypropylamine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dry dichloromethane (DCM) or tetrahydrofuran (THF) under argon .
  • Purification : Use flash chromatography (silica gel, eluent ratios such as PE/EA = 10:1) or preparative HPLC (55% methanol/H₂O) for high-purity isolation .
    Critical parameters : Control reaction temperature (0–25°C), anhydrous conditions, and stoichiometric ratios (e.g., 1.1 equiv DCC) to minimize side reactions .

Q. How is the compound’s structure validated, and what analytical techniques are essential?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Confirm substituent positions and stereochemistry (e.g., δ 1.21–1.70 ppm for methyl groups, δ 4.11–4.71 ppm for oxabicyclo protons) .
    • HRESIMS : Verify molecular weight (e.g., observed m/z 575.2487 [M+H]⁺ vs. calculated 575.2490) .
  • X-ray crystallography : Resolve absolute configuration using single-crystal data (e.g., space group P2₁2₁2₁, R factor = 0.046) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities (e.g., antitumor vs. anti-inflammatory effects)?

Contradictions may arise from assay-specific conditions (e.g., cell lines, concentration ranges) or off-target interactions. Methodological solutions include:

  • Target validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (e.g., AmpC beta-lactamase inhibition studies with IC₅₀ validation) .
  • Functional assays : Compare dose-response curves across multiple models (e.g., cancer vs. immune cells) and cross-validate with knockout/mutant strains to isolate mechanisms .

Q. What strategies optimize reaction yields in stereochemically complex intermediates?

  • Chiral auxiliaries : Use (1S,4R)-configured precursors (e.g., camphanic acid derivatives) to enforce stereoselectivity during amide coupling .
  • Catalytic asymmetric synthesis : Employ organocatalysts (e.g., DMAP) or metal complexes to enhance enantiomeric excess (ee) in bicyclic frameworks .
  • DoE (Design of Experiments) : Screen solvents (DCM vs. THF), temperatures (0°C vs. RT), and coupling agents (EDCI vs. DCC) using fractional factorial designs .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Glide to simulate binding to targets like beta-lactamase (PDB ID: 1U5) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR models : Correlate substituent effects (e.g., methoxypropyl vs. chlorophenyl groups) with bioactivity using CoMFA/CoMSIA .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Replace column chromatography with continuous flow systems or crystallization-driven purification .
  • Byproduct management : Monitor hydrazide or ester side products via TLC and optimize quenching protocols (e.g., H₂O addition rate) .
  • Safety : Adhere to GHS guidelines (e.g., H315/H319 for skin/eye irritation) and use closed-system reactors to handle reactive intermediates .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueCritical Peaks/DataReference
¹H NMR (500 MHz)δ 1.14–1.21 ppm (3H, s, CH₃), δ 4.34–4.71 (oxabicyclo protons)
HRESIMSm/z 575.2487 [M+H]⁺ (Δ = 0.0003)
X-ray (1.43 Å)Space group P2₁2₁2₁, R factor = 0.046

Q. Table 2. Reaction Optimization Parameters

VariableOptimal ConditionImpact on Yield
Coupling agentEDCI (1.1 equiv)+25% vs. DCC
SolventDCM (anhydrous)+15% vs. THF
Temperature0°C (1 h) → RT (12 h)Minimizes epimerization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.